molecular formula C19H14BrFN4OS B11264638 3-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

3-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11264638
M. Wt: 445.3 g/mol
InChI Key: GBNGFBVQJHOJNU-UHFFFAOYSA-N
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Description

3-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a unique combination of bromine, fluorine, triazole, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole-thiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole-thiazole core.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.

    Attachment of the bromo-benzamide moiety: The final step involves the coupling of the bromo-benzamide moiety to the triazole-thiazole core, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

3-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications, including:

    Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmaceutical development: The compound is explored as a lead compound for the development of new drugs.

    Chemical biology: It is used as a tool compound to study various biochemical pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 3-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-N-(3-FLUOROPHENYL)BENZENESULFONAMIDE: This compound shares the bromine and fluorophenyl groups but differs in the core structure.

    Indole derivatives: These compounds also contain aromatic rings and are studied for their diverse biological activities.

Uniqueness

3-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to its combination of triazole, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H14BrFN4OS

Molecular Weight

445.3 g/mol

IUPAC Name

3-bromo-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C19H14BrFN4OS/c20-14-5-1-4-13(9-14)18(26)22-8-7-16-11-27-19-23-17(24-25(16)19)12-3-2-6-15(21)10-12/h1-6,9-11H,7-8H2,(H,22,26)

InChI Key

GBNGFBVQJHOJNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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